molecular formula C12H15NO2 B3262781 Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate CAS No. 361369-87-1

Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Cat. No.: B3262781
CAS No.: 361369-87-1
M. Wt: 205.25 g/mol
InChI Key: PBMWFDPFLABNFP-UHFFFAOYSA-N
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Description

Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS 361369-87-1) is a bicyclic compound featuring a partially hydrogenated naphthalene core with an amino group at position 5 and a methyl ester at position 2. Its hydrochloride salt (CAS 2061996-77-6) is commonly used in pharmaceutical research due to improved solubility and stability . The (S)-enantiomer is commercially available with ≥95% purity, highlighting its relevance in stereospecific applications .

Properties

IUPAC Name

methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13/h5-7,11H,2-4,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMWFDPFLABNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(CCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate typically involves the reaction of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the ester product. The amino group can be introduced through subsequent reactions, such as nitration followed by reduction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or nitric acid can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 5

The position 5 substituent critically influences physicochemical and biological properties:

Compound Name CAS Substituent (Position 5) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 361369-87-1 -NH₂ (free base) C₁₂H₁₅NO₂ 205.25 Amino group for H-bonding; chiral center
Hydrochloride Salt 2061996-77-6 -NH₃⁺Cl⁻ C₁₂H₁₆ClNO₂ 241.71 Enhanced solubility; crystalline solid
Methyl 5-Oxo-5,6,7,8-TH-naphthalene-2-carboxylate 144464-66-4 =O C₁₂H₁₂O₃ 204.22 Oxo group for keto-enol tautomerism
Methyl 3-Hydroxy-5-oxo-5,6,7,8-TH-naphthalene-2-carboxylate - -OH and =O C₁₂H₁₂O₄ 220.07 Polar hydroxyl; potential oxidation site

Key Differences :

  • The amino group in the target compound enables nucleophilic reactions (e.g., acylation) unavailable to oxo or hydroxyl analogs .
  • The hydrochloride salt’s aqueous solubility exceeds neutral analogs (e.g., oxo derivatives), critical for drug formulation .

Positional Isomerism and Ring Modifications

Substituent placement on the tetrahydronaphthalene ring alters steric and electronic profiles:

Compound Name Substituent Position CAS Melting Point (°C) ¹H NMR (δ, Key Signals)
Target Compound (HCl Salt) 5-amino 2061996-77-6 Not reported Broad NH₃⁺ signal; methyl ester at ~3.90
Methyl 8-Oxo-5,6,7,8-TH-naphthalene-2-carboxylate 8-oxo 116047-26-8 Not reported Oxo proton absence; upfield CH₂ groups
Methyl 2-Hydroxy-5,6,7,8-TH-naphthalene-1-carboxylate 1-carboxylate, 2-hydroxy 59604-96-5 Not reported Downfield hydroxyl (~11.16 ppm); ester at ~3.57

Key Insights :

  • Position 5 substitution (vs.
  • Hydroxyl-containing analogs (e.g., 2c in ) exhibit strong deshielding (δ 11.16 ppm for -OH), absent in amino derivatives .
Pharmaceutical Relevance
  • The amino group in the target compound offers a site for prodrug derivatization (e.g., amide formation), contrasting with oxo or hydroxyl analogs used as intermediates .
  • Tetramethyl-substituted analogs () exhibit higher lipophilicity, suitable for blood-brain barrier penetration, unlike the polar amino-ester target .

Biological Activity

Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS No. 361369-87-1) is a chemical compound that exhibits significant biological activity. It is a derivative of naphthalene characterized by the presence of an amino group and a carboxylate ester group. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic properties.

  • Molecular Formula : C12H15NO2
  • Molecular Weight : 219.25 g/mol
  • Chemical Structure : The compound features a tetrahydronaphthalene backbone with an amino group at the 5-position and a carboxylate at the 2-position.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with biomolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate several biochemical pathways, leading to observed pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory potential. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. This suggests its utility in treating conditions characterized by inflammation.

Antitumor Activity

Preliminary studies have shown that this compound possesses antitumor properties. In cell line assays, it has demonstrated cytotoxic effects against various cancer types. The structure-activity relationship (SAR) analysis indicates that modifications to the amino and carboxylate groups can enhance its potency against specific tumor cell lines.

Study 1: Antimicrobial Efficacy

A study published in Frontiers in Chemistry evaluated the antimicrobial activity of several naphthalene derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria, yielding minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL depending on the strain.

Study 2: Anti-inflammatory Mechanism

In another investigation focused on anti-inflammatory mechanisms, this compound was found to significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages . This study suggests potential applications in inflammatory diseases.

Study 3: Cytotoxicity Against Cancer Cells

A recent study assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results indicated an IC50 value of approximately 20 µM after 48 hours of treatment . Further molecular docking studies revealed that the compound binds effectively to key proteins involved in cell proliferation.

Data Tables

Activity Type Target/Cell Line IC50/MIC Value Reference
AntimicrobialE. coliMIC: 25 µg/mL
Anti-inflammatoryMacrophagesTNF-α Inhibition
CytotoxicityMCF-7IC50: 20 µM

Q & A

Q. Table 1: Comparison of Synthetic Methods

StepReagents/ConditionsYieldKey Reference
EsterificationMeOH, H₂SO₄ (cat.)85–95%
THP Protection3,4-Dihydro-2H-pyran, PPTS90%
Reductive AminationH₂, Pd-C, EtOH75–85%

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

¹H/¹³C NMR : Assign peaks using splitting patterns and coupling constants. For example, diastereomeric mixtures (e.g., THP-protected intermediates) produce complex splitting, as seen in (δ 4.01–4.68 ppm for THP protons) .

Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 313 [M+Na]⁺) and fragmentation patterns .

IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches.

Note : Use deuterated solvents (CDCl₃ or DMSO-d₆) and decoupling techniques to resolve overlapping signals .

Advanced: How can researchers resolve discrepancies in NMR data for substituted tetrahydronaphthalenes?

Methodological Answer:
Contradictions often arise from:

Diastereomerism : Use chiral columns (e.g., Chiralpak AD-H) or NOESY to distinguish stereoisomers .

Dynamic Effects : Variable-temperature NMR (e.g., 298–323 K) can reveal conformational exchange broadening .

Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-311+G(d,p)) .

Example : reports a 1:1 diastereomeric ratio in THP-protected intermediates, confirmed by integrating split peaks in ¹H NMR .

Advanced: What strategies optimize regioselective oxidation of tetrahydronaphthalene derivatives?

Methodological Answer:
Regioselectivity depends on:

Oxidizing Agents : DDQ selectively oxidizes benzylic C-H bonds to ketones (e.g., 5-oxo derivatives, 90% yield) .

Steric Effects : Bulky substituents (e.g., 5,5,8,8-tetramethyl groups) direct oxidation to less hindered positions .

Catalytic Systems : Mn(OAc)₃ or Ru-based catalysts enhance selectivity for α-tetralone formation .

Q. Table 2: Oxidation Outcomes

SubstrateOxidantProductYield
5,6,7,8-TetrahydroDDQ5-Oxo90%
5,5,8,8-TetramethylKMnO₄2-Carboxylic acid85%

Advanced: How to assess the biological activity of amino-substituted tetrahydronaphthalenes?

Methodological Answer:

In Vitro Assays :

  • Antibacterial : Follow CLSI guidelines for MIC determination against Gram+/Gram- strains (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Screen against targets (e.g., kinases) using fluorescence polarization or SPR.

In Vivo Models : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent models, noting hepatotoxicity risks from naphthalene metabolites .

Note : highlights antibacterial activity (MIC 8–32 µg/mL) for structurally similar 5-oxo derivatives .

Advanced: What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

Purification : Replace column chromatography with recrystallization or continuous-flow systems for larger batches.

Amination Side Reactions : Optimize hydrogen pressure (e.g., 50 psi H₂) and catalyst loading (5% Pd-C) to minimize over-reduction .

Stability : Store intermediates at –20°C under argon to prevent oxidation of the amine group .

Critical Parameter : Batch size >10 g requires strict temperature control (±2°C) during exothermic steps (e.g., THP protection) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

Toxicity Mitigation : Refer to ATSDR guidelines for naphthalene derivatives—monitor for hemolytic anemia and hepatotoxicity .

Waste Disposal : Neutralize acidic/basic residues before incineration.

Reference : outlines occupational exposure limits (OELs) for similar aromatic amines .

Advanced: How to validate synthetic intermediates using hyphenated techniques?

Methodological Answer:

LC-MS/MS : Track reaction progress in real-time (e.g., UPLC with Q-TOF detection).

HPLC-PDA : Quantify diastereomers using chiral columns (e.g., Chiralcel OD-H, 90:10 hexane/iPrOH) .

NMR Cryoprobes : Enhance sensitivity for low-concentration intermediates (e.g., <1 mg/mL) .

Case Study : used ESI-MS and ¹H NMR to confirm 90% purity of a THP-protected intermediate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate

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